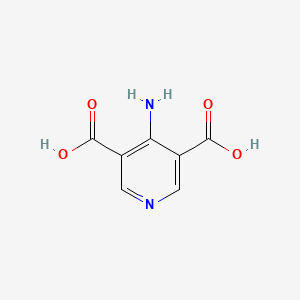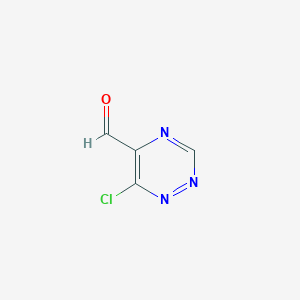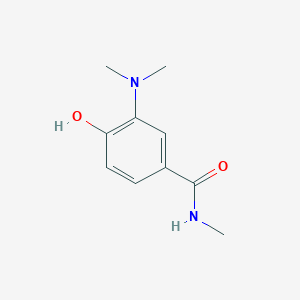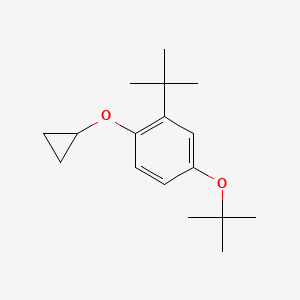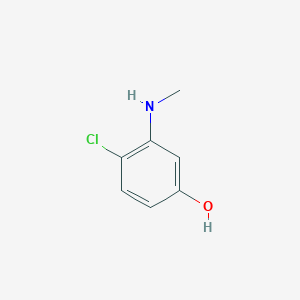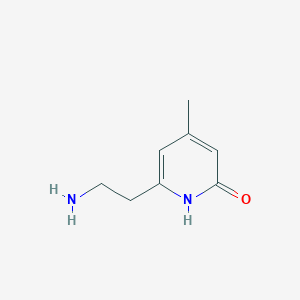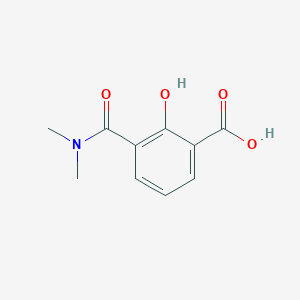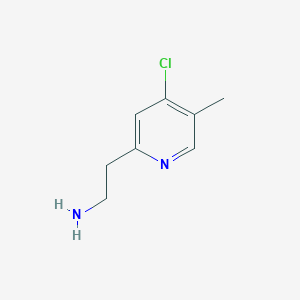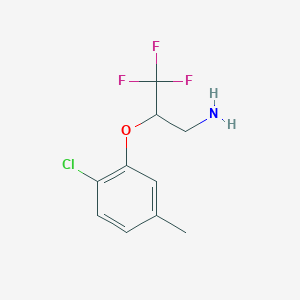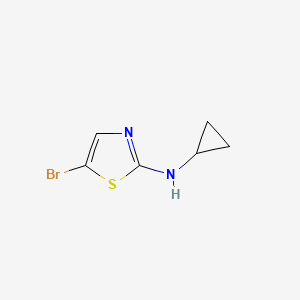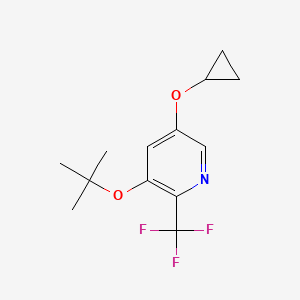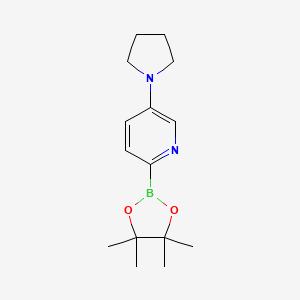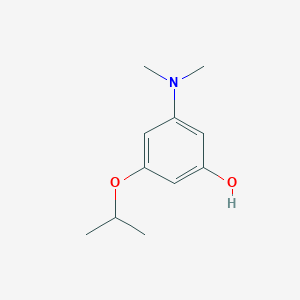
Tert-butyl (4-formyl-6-methylpyridin-2-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate: is a heterocyclic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate typically involves the reaction of 4-formyl-6-methylpyridine with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
類似化合物との比較
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (6-methylpyridin-2-yl)methylcarbamate
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate
Comparison:
- Tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs.
- Tert-butyl (4-methylpyridin-2-yl)carbamate lacks the formyl group, making it less reactive in oxidation and reduction reactions.
- Tert-butyl (6-methylpyridin-2-yl)methylcarbamate has a different substitution pattern on the pyridine ring, affecting its chemical behavior.
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate contains a chloro group, which influences its reactivity in substitution reactions.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
tert-butyl N-[(4-formyl-6-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-10(8-16)6-11(15-9)7-14-12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3,(H,14,17) |
InChIキー |
ZCQSCRACUVESFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


